(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

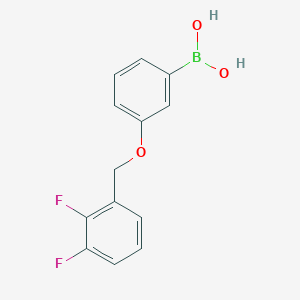

The systematic IUPAC name of the compound is (3-((2,3-difluorobenzyl)oxy)phenyl)boronic acid . This designation adheres to IUPAC substitutive nomenclature rules for boronic acids, where the boronic acid group (-B(OH)₂) is treated as a principal functional group. The parent structure is a phenyl ring (C₆H₅) with a boronic acid group attached at position 3. The substituent at this position is a 2,3-difluorobenzyl group connected via an ether linkage (-O-), denoted as "oxy" in the IUPAC name.

The structural representation includes:

- Core phenyl ring : Boronic acid group at position 3.

- Substituent : A benzyl group (C₆H₅CH₂) with fluorine atoms at positions 2 and 3 of the benzyl ring.

- Ether linkage : Oxygen bridges the phenyl ring and benzyl group.

Key structural descriptors include the InChI identifier and SMILES notation, derived from computational analysis. The InChI string encodes connectivity and stereochemistry, while SMILES provides a concise linear representation of the molecule.

CAS Registry Number and Molecular Formula Analysis

CAS Registry Number : 1256358-50-5.

Molecular Formula : C₁₃H₁₁BF₂O₃.

Molecular Weight : 264.03 g/mol.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1256358-50-5 | |

| Molecular Formula | C₁₃H₁₁BF₂O₃ | |

| Molecular Weight (g/mol) | 264.03 | |

| Synonyms | This compound; MFCD12695925 |

The molecular formula reflects the presence of:

- Carbon (C) : 13 atoms (phenyl ring + benzyl group + oxygen-linked carbons).

- Hydrogen (H) : 11 atoms (aromatic protons + aliphatic protons).

- Boron (B) : 1 atom (boronic acid group).

- Fluorine (F) : 2 atoms (2,3-difluorobenzyl substituent).

- Oxygen (O) : 3 atoms (two from boronic acid, one from ether linkage).

Alternative Naming Conventions in Organoboron Chemistry

In organoboron chemistry, alternative naming conventions arise from variations in substituent priority or functional group emphasis. These include:

These names follow IUPAC guidelines for substitutive nomenclature but vary in substituent prioritization. For example, the term "difluorobenzyl" may be replaced with "2,3-difluorophenylmethyl" in some contexts, though the latter is less commonly used.

Eigenschaften

IUPAC Name |

[3-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-12-6-1-3-9(13(12)16)8-19-11-5-2-4-10(7-11)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKLCQNNWBHEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=C(C(=CC=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656273 | |

| Record name | {3-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-50-5 | |

| Record name | {3-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Preparation Methods of (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the 3-(2,3-difluorobenzyl)oxyphenyl intermediate.

- Introduction of the boronic acid functional group onto the aromatic ring via boronation reactions.

- Purification and characterization of the final boronic acid compound.

Key Reaction: Suzuki-Miyaura Cross-Coupling

A widely used method to prepare substituted phenylboronic acids, including fluorinated derivatives, is through Suzuki-Miyaura cross-coupling reactions involving aryl halides and boron reagents under palladium or nickel catalysis.

Catalysts and Conditions

- Catalysts: Both palladium and nickel catalysts have been employed effectively. For example, Ni(dppf)(o-tol)Cl and Pd(dppf)Cl2 have been used in similar fluorinated systems with high efficiency.

- Bases: Potassium phosphate (K3PO4) is a common base used to facilitate the coupling.

- Solvents: 1,4-Dioxane is frequently used as the reaction solvent, often in combination with water in palladium-catalyzed reactions.

- Temperature: Typical reaction temperatures are around 80 °C.

- Reaction Time: Optimized reaction times range from 1 to 4 hours, with quantitative conversions observed after 4 hours.

Example Procedure (Adapted for Difluorobenzyl Substrate)

- To an oven-dried vial under nitrogen atmosphere, add 3-bromo phenyl ether derivative (bearing 2,3-difluorobenzyl group), phenylboronic acid or boronate equivalent, Ni or Pd catalyst (2-4 mol%), and K3PO4 base.

- Add 1,4-dioxane (0.25 M solution) and stir the reaction mixture at 80 °C for 4 hours.

- Cool the mixture, dilute with ethyl acetate, and filter through celite.

- Wash organic phase with water and brine, dry over sodium sulfate, and concentrate.

- Purify the crude product by silica gel chromatography to obtain the boronic acid derivative as a white solid.

Alternative Boronation Methods

- Direct Lithiation and Borylation: Directed ortho-lithiation of the phenyl ring followed by quenching with trialkyl borates can be used to install the boronic acid group.

- Boronate Esters Hydrolysis: Boronate esters formed via Miyaura borylation can be hydrolyzed under acidic conditions to yield the boronic acid.

Purification and Characterization

- Purification is typically achieved by column chromatography using silica gel with petroleum ether and ethyl acetate mixtures.

- Characterization includes:

Reaction Optimization and Data

Catalyst Loading and Efficiency

| Entry | Catalyst Loading (mol%) | Product Conversion (%) |

|---|---|---|

| 1 | 4 mol% | Quantitative (100%) |

| 2 | 2 mol% | Quantitative (100%) |

| 3 | 1 mol% | 96% |

Data from Ni-catalyzed Suzuki-Miyaura cross-coupling of fluorinated substrates demonstrate high efficiency even at low catalyst loadings.

Reaction Time Study

| Time (hours) | Product Conversion (%) |

|---|---|

| 1 | 90 |

| 2 | 96 |

| 4 | Quantitative (100%) |

Research Findings and Notes

- Fluorine substitution on the benzyl ether moiety influences the electronic environment, affecting the coupling efficiency and stability of intermediates.

- Nickel catalysts have shown comparable or superior performance to palladium in some fluorinated systems, offering cost advantages.

- Boronic acids with fluorinated substituents exhibit increased resistance to protodeboronation, enhancing their usability in cross-coupling reactions.

- The reaction conditions are mild enough to tolerate sensitive functional groups, making this method versatile for complex molecule synthesis.

Summary Table: Preparation Methods Overview

| Method | Key Reagents | Catalyst | Conditions | Yield/Conversion | Notes |

|---|---|---|---|---|---|

| Suzuki-Miyaura (Ni-catalyzed) | Aryl bromide, phenylboronic acid, K3PO4 | Ni(dppf)(o-tol)Cl | 80 °C, 4 h, 1,4-dioxane | Quantitative | Efficient for fluorinated systems |

| Suzuki-Miyaura (Pd-catalyzed) | Aryl bromide, phenylboronic acid, K3PO4, H2O | Pd(dppf)Cl2 | 80 °C, 4 h, 1,4-dioxane/H2O | Quantitative | Water enhances Pd catalysis |

| Direct Lithiation/Borylation | Aryl lithium intermediate, trialkyl borate | N/A | Low temp, inert atmosphere | Moderate to high | Requires careful handling |

| Boronate Ester Hydrolysis | Boronate ester intermediates | Acidic hydrolysis | Mild acidic conditions | High | Common final step for boronic acids |

Analyse Chemischer Reaktionen

Types of Reactions

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium periodate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is used as a building block in the synthesis of more complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and as precursors for drug development. Boronic acids are known to interact with biological molecules, making them useful in medicinal chemistry .

Industry

In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability under various conditions make it suitable for applications in material science .

Wirkmechanismus

The mechanism by which (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid exerts its effects involves the interaction of the boronic acid group with other molecules. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The compound’s uniqueness lies in its 2,3-difluorobenzyloxy substituent. Key comparisons with structurally related boronic acids include:

Key Insights :

- Halogen Substitution : Replacing fluorine with chlorine (e.g., in dichloro analogs) increases molecular weight and lipophilicity, which could improve membrane permeability in biological systems .

Physicochemical Properties

- Solubility: Fluorinated boronic acids generally exhibit lower aqueous solubility compared to non-halogenated analogs due to increased hydrophobicity. The 2,3-difluorobenzyloxy group may further reduce solubility relative to simpler derivatives like 3-fluorophenylboronic acid (solubility ~10 mM in DMSO) .

- Stability : Boronic acids with electron-withdrawing groups (e.g., -F, -Cl) are less prone to protodeboronation than electron-rich analogs. The target compound’s stability at 2–8°C aligns with this trend .

Functional Comparisons

- Suzuki Coupling Reactivity : The benzyloxy linker in the target compound may slow coupling kinetics compared to unsubstituted arylboronic acids (e.g., phenylboronic acid) due to steric hindrance .

- Biological Activity: In antifungal studies, boronic acids with methoxyethyl substituents (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) inhibit fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A . The target compound’s difluoro groups may similarly enhance target affinity via electronic effects. In contrast, 3,4-dichloro analogs (e.g., (3-((3,4-dichlorobenzyl)oxy)phenyl)boronic acid) show higher molecular weights but lack direct evidence of antimicrobial efficacy .

Biologische Aktivität

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, especially in the development of therapeutic agents targeting various diseases. The biological activity of boronic acids, including this specific compound, often relates to their ability to interact with proteins and enzymes, influencing cellular processes.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H12B F2 O3

- Molecular Weight : Approximately 255.04 g/mol

- SMILES Notation :

OB(O)c1ccccc1C(F)(F)c2ccccc2

Anticancer Activity

Recent studies have indicated that boronic acids exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 18.76 ± 0.62 | High cytotoxicity observed |

| HepG2 | >100 | Minimal toxicity |

The compound demonstrated selective toxicity towards cancerous cells while sparing healthy cells, indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli (ATCC 25922) | 6.50 mg/mL |

| Staphylococcus aureus | Not tested |

The compound exhibited notable antibacterial properties, particularly against E. coli, suggesting its potential utility in treating bacterial infections .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit enzymes, which is crucial in the development of drugs targeting enzymatic pathways involved in disease progression. The enzyme inhibition profile of this compound is summarized below:

| Enzyme | IC50 (µM) | Activity Type |

|---|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 | Moderate inhibition |

| Butyrylcholinesterase | 3.12 ± 0.04 | High inhibition |

| Urease | 1.10 ± 0.06 | Strong inhibition |

| Tyrosinase | 11.52 ± 0.46 | Moderate inhibition |

These results indicate that the compound may play a role in modulating enzymatic activities relevant to neurodegenerative diseases and metabolic disorders .

Case Studies and Research Findings

- Antioxidant Activity : The compound was incorporated into a cream formulation where it exhibited strong antioxidant properties with an IC50 value of 0.14 µg/mL against DPPH radicals, highlighting its potential in cosmetic applications .

- Histological Analysis : In vivo studies involving histological evaluations showed no significant adverse effects on rat organs after administration of the compound, supporting its safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling between a halogenated phenyl precursor (e.g., 3-bromo- or iodophenol derivative) and a boronic ester. The benzyloxy group can be introduced via nucleophilic aromatic substitution or Mitsunobu reaction with 2,3-difluorobenzyl alcohol. Key considerations:

- Use anhydrous conditions to prevent boronic acid hydrolysis.

- Catalytic systems (e.g., Pd(PPh₃)₄ with Na₂CO₃ in THF/water) optimize cross-coupling efficiency .

- Purification via recrystallization or silica gel chromatography to isolate the product. Monitor yields using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm substitution patterns via H NMR (e.g., aromatic protons adjacent to fluorine show splitting) and F NMR (distinct signals for 2,3-difluorobenzyl group) .

- Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular ion peaks (expected m/z for C₁₃H₁₀BF₂O₃: ~277.06).

- HPLC Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm); purity >95% is typical for research-grade material .

Q. What are the stability and storage requirements for this boronic acid?

- Methodological Answer :

- Store at 0–6°C in airtight, light-resistant containers to prevent oxidation and boroxine formation .

- Monitor stability via periodic TLC or NMR; degradation manifests as broadening of B NMR signals (indicative of boroxine) .

Advanced Research Questions

Q. How do the 2,3-difluorobenzyloxy substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances boronic acid’s Lewis acidity, facilitating transmetalation in Suzuki couplings. However, steric hindrance from the benzyloxy group may require optimized catalysts (e.g., PdCl₂(dppf)) .

- Side Reactions : Competing protodeboronation can occur under acidic conditions. Mitigate by buffering reaction media (pH 7–9) and using polar aprotic solvents (DME, DMF) .

Q. What computational methods predict the compound’s behavior in catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using software like Gaussian or ORCA. Key parameters include bond dissociation energies (B–O vs. B–C) and charge distribution on boron .

- Solvent Effects : COSMO-RS simulations predict solvation energies in mixed solvents (e.g., THF/water), guiding solvent selection for optimal reaction rates .

Q. Can this compound serve as a precursor for bioactive or functional materials?

- Methodological Answer :

- Pharmaceutical Intermediates : Use in synthesizing fluorinated kinase inhibitors (e.g., via coupling with heteroaryl halides). The difluorobenzyl group enhances metabolic stability .

- Materials Science : Incorporate into covalent organic frameworks (COFs) via boronate ester linkages; characterize porosity via BET analysis .

Safety and Hazard Mitigation

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation of boronic acid dust .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Dispose as hazardous waste .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.